Atovaquone-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

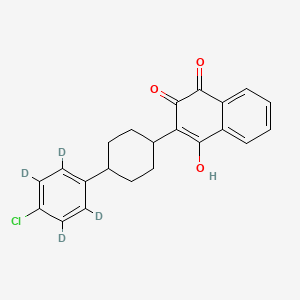

3-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CCC(CC2)C3=C(C4=CC=CC=C4C(=O)C3=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Atovaquone-D4: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Applications of Deuterated Atovaquone

Atovaquone-D4 is the deuterium-labeled version of Atovaquone, a broad-spectrum antimicrobial agent.[1][2] It is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry-based quantification of Atovaquone in biological matrices.[2][3] The inclusion of four deuterium atoms provides a distinct mass difference from the parent compound, enabling precise and accurate measurement without altering the chemical behavior of the molecule during extraction and ionization.

Core Chemical and Physical Properties

This compound shares its fundamental chemical structure with Atovaquone, a hydroxy-1,4-naphthoquinone, but is distinguished by the substitution of four hydrogen atoms with deuterium on the naphthalenedione ring or the chlorophenyl group, depending on the specific isotopologue.[3][4] This isotopic labeling is crucial for its role as an internal standard.

Physicochemical Data: this compound

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4 | [3][5] |

| Synonyms | Atavaquone-d4, BW-566C-d4, Mepron-d4 | [6][7] |

| CAS Number | 2070015-14-2 | [1][3][8] |

| Molecular Formula | C₂₂H₁₅D₄ClO₃ | [3][4][6] |

| Molecular Weight | 370.86 g/mol | [1][4] |

| Appearance | Light yellow to yellow solid | [1][6] |

| Purity | ≥98% atom D; ≥99% deuterated forms (d₁-d₄) | [3][6] |

| Solubility | Soluble in Chloroform | [3][7] |

| Storage | -20°C | [1][3] |

| Stability | ≥ 4 years (at -20°C) | [3][9] |

Physicochemical Data: Atovaquone (Unlabeled)

For comparative purposes, the properties of the parent compound, Atovaquone, are provided below.

| Property | Value | References |

| CAS Number | 95233-18-4 | [4][9] |

| Molecular Formula | C₂₂H₁₉ClO₃ | [4][9] |

| Molecular Weight | 366.84 g/mol | [4][9] |

| Appearance | Crystalline solid | [9] |

| Solubility | DMSO (~1 mg/ml), DMF (~1 mg/ml), slightly soluble in ethanol, sparingly soluble in aqueous buffers. | [9] |

| UV/Vis. (λmax) | 203, 220, 253, 284 nm | [9] |

Mechanism of Action

Atovaquone functions as a potent and selective inhibitor of the mitochondrial electron transport chain.[10][11] Specifically, it acts as a competitive inhibitor of ubiquinone (Coenzyme Q), binding to the cytochrome bc₁ complex (Complex III).[10][12][13] This inhibition disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential.[11][14] In protozoal parasites like Plasmodium falciparum, a primary consequence of this mitochondrial disruption is the indirect inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[10][11][14] This targeted disruption of a critical metabolic pathway accounts for its efficacy against various protozoa.

Experimental Protocols & Methodologies

This compound is indispensable for the accurate quantification of Atovaquone in biological samples. The standard methodology involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

General Protocol: Quantification of Atovaquone in Plasma using this compound

-

Sample Preparation:

-

A known volume of plasma (e.g., 100 µL) is aliquoted into a microcentrifuge tube.

-

A precise amount of this compound internal standard solution (in a solvent like acetonitrile) is added.

-

Protein precipitation is induced by adding a solvent such as acetonitrile or methanol, followed by vortexing.

-

The sample is centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reverse-phase column.[15]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[15]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Atovaquone and this compound. For example:

-

Atovaquone: m/z 367.1 → 189.1

-

This compound: m/z 371.1 → 193.1

-

-

Quantification: The concentration of Atovaquone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a standard curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS No- 1163294-17-4 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | 2070015-14-2 | SynZeal [synzeal.com]

- 6. esschemco.com [esschemco.com]

- 7. Atovaquone D4 | 2070015-14-2 [chemicalbook.com]

- 8. amzeals.com [amzeals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 12. Atovaquone - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]

- 15. pharmahealthsciences.net [pharmahealthsciences.net]

Atovaquone-D4: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Atovaquone-D4, a deuterated analog of the antiprotozoal drug Atovaquone. This stable isotope-labeled compound serves as a critical internal standard for analytical and pharmacokinetic studies, enabling precise quantification of Atovaquone in biological matrices.[1] This document outlines a proposed synthesis pathway, detailed characterization methodologies, and presents key analytical data in a structured format.

Introduction

This compound, with the IUPAC name 2-((1r, 4r)-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1, 4-dione-5, 6, 7, 8-d4, is a vital tool in drug metabolism and pharmacokinetic (DMPK) studies.[1] The incorporation of four deuterium atoms into the naphthalene ring provides a distinct mass difference from the parent drug, Atovaquone, without significantly altering its chemical properties. This mass difference is essential for its use as an internal standard in mass spectrometry-based bioanalytical assays.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route for this compound is outlined below. This pathway is a modification of known syntheses of Atovaquone, incorporating a deuteration step at an early stage.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Naphthalene-d8

Naphthalene is subjected to electrophilic aromatic substitution with deuterated sulfuric acid in heavy water to achieve perdeuteration of the aromatic rings.

Step 2: Synthesis of 2,3-dichloro-5,6,7,8-tetradeuteronaphthalene-1,4-dione

Naphthalene-d8 is oxidized and subsequently chlorinated to yield the deuterated naphthoquinone intermediate.

Step 3: Synthesis of 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-chloro-5,6,7,8-tetradeuteronaphthalene-1,4-dione

The deuterated naphthoquinone is coupled with trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid in the presence of a silver nitrate catalyst and a persulfate oxidant.

Step 4: Synthesis of this compound

The resulting chloro-intermediate is hydrolyzed using a base, such as potassium hydroxide, followed by acidification to yield this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Caption: Logical relationship of characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling and the overall structure of this compound.

Note: Publicly available, detailed experimental ¹H and ¹³C NMR data for this compound is limited. The following table is a template for the expected data. Researchers should acquire and interpret their own NMR data for structural confirmation.

| Analysis | Expected Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| ¹H NMR | Absence of signals in the aromatic region corresponding to the deuterated naphthalene ring. Signals corresponding to the chlorophenyl and cyclohexyl protons should be present. |

| ¹³C NMR | Carbon signals in the deuterated naphthalene ring will show characteristic splitting patterns due to C-D coupling and will have significantly lower intensity. Signals for the chlorophenyl and cyclohexyl carbons should be consistent with the Atovaquone structure. |

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for which this compound is utilized as an internal standard. This technique also serves to confirm its molecular weight and fragmentation pattern.

| Parameter | Value |

| Molecular Formula | C₂₂H₁₅D₄ClO₃ |

| Molecular Weight | 370.87 g/mol [1] |

| Ionization Mode | Electrospray Ionization (ESI), typically positive or negative |

| Quantifier Transition (m/z) | 371.1 → 343.1 |

| Qualifier Transition (m/z) | 371.1 → 203.1 |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. A typical reversed-phase HPLC method can be adapted for this purpose.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at approximately 254 nm |

| Purity | Typically ≥97% |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, published synthesis protocol remains elusive, the proposed pathway offers a scientifically sound approach for its preparation. The characterization data, particularly from LC-MS/MS, confirms its identity and suitability as an internal standard. The lack of publicly available NMR data highlights the need for researchers to perform their own comprehensive structural analysis to ensure the quality of their synthesized material for use in regulated bioanalytical studies.

References

Atovaquone-D4: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atovaquone-D4, a deuterated analog of the antiprotozoal agent Atovaquone. This document details its chemical properties, mechanism of action, and key experimental applications, with a focus on its use as an internal standard in analytical methods and for studying mitochondrial function.

Core Data Presentation

This compound is primarily utilized as an internal standard for the quantification of Atovaquone in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The following table summarizes its key chemical identifiers. It is important to note that variations in CAS numbers and molecular weights for isotopically labeled compounds can occur between different commercial suppliers and databases.

| Parameter | Value(s) | Source(s) |

| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4 | [1] |

| Molecular Formula | C₂₂H₁₅D₄ClO₃ | [1][2][3][4] |

| CAS Number | 2070015-14-2 | [1][2] |

| 1163294-17-4 | [4] | |

| 95233-18-4 (unlabelled parent) | [3] | |

| Molecular Weight | 370.9 g/mol | [1][2] |

| 370.87 g/mol | [3] | |

| 370.86 g/mol | [4] |

Mechanism of Action: Targeting Mitochondrial Respiration

Atovaquone, the non-deuterated parent compound, exerts its antiprotozoal effect by targeting the mitochondrial electron transport chain (ETC). As a structural analog of ubiquinone (Coenzyme Q10), Atovaquone acts as a competitive inhibitor of the cytochrome bc₁ complex, also known as Complex III.[2][5][6]

This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, which has two primary consequences:

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The blockage of electron flow halts the pumping of protons across the inner mitochondrial membrane, leading to a rapid depolarization of the membrane potential.[7]

-

Inhibition of ATP Synthesis: The dissipation of the proton gradient prevents ATP synthase from producing ATP, depriving the cell of its primary energy currency.[2][6]

-

Interference with Pyrimidine Biosynthesis: A key function of the ETC in parasites like Plasmodium is to regenerate ubiquinone for the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines (precursors for DNA and RNA).[2][5] By blocking the ETC, Atovaquone indirectly inhibits this critical biosynthetic pathway.[2][5]

The synergistic use of Atovaquone with Proguanil enhances its efficacy. While Proguanil's active metabolite, cycloguanil, inhibits dihydrofolate reductase, Proguanil itself appears to lower the concentration of Atovaquone needed to collapse the mitochondrial membrane potential.[8]

Experimental Protocols

Quantification of Atovaquone in Plasma using LC-MS/MS with this compound

This compound is the ideal internal standard for quantifying Atovaquone due to its similar chemical properties and distinct mass, ensuring accurate and reliable measurements.

Objective: To determine the concentration of Atovaquone in human plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation & Extraction):

-

To a 10 µL aliquot of K₂-EDTA human plasma, add a working solution of this compound (internal standard).[9][10]

-

Add a protein precipitation solution, such as a mixture of acetonitrile (ACN), ethanol (EtOH), and dimethylformamide (DMF) (e.g., 8:1:1 v:v:v).[9][10]

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 3,500 rpm for 2 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[11]

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 5-10 µL of the extracted sample.

-

The gradient is optimized to achieve good separation of Atovaquone from other plasma components and to ensure a sharp peak shape. The total run time is typically under 10 minutes.[9][12]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Atovaquone: Monitor the transition from its precursor ion (m/z) to a specific product ion.

-

This compound (IS): Monitor the transition from its deuterated precursor ion (m/z) to its corresponding product ion.

-

-

Quantification: The concentration of Atovaquone in the sample is determined by calculating the ratio of the peak area of Atovaquone to the peak area of the this compound internal standard and comparing this ratio to a standard curve prepared with known concentrations of the drug.[12]

-

Mitochondrial Function Assessment using Seahorse Mito Stress Test

This assay measures the impact of Atovaquone on cellular bioenergetics by monitoring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.

Objective: To assess the effect of Atovaquone on basal respiration, ATP production, and maximal respiration in living cells.

Methodology:

-

Cell Culture: Seed cells (e.g., cancer cell lines like MCF7 or leukemia cells) in a Seahorse XF cell culture plate and allow them to adhere overnight.[13][14]

-

Compound Treatment: Treat the cells with the desired concentrations of Atovaquone (e.g., 5-30 µM) for a specified period (e.g., 3 to 48 hours) prior to the assay.[6][14]

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate in a non-CO₂ incubator.

-

Load the Seahorse XF sensor cartridge with the following mitochondrial inhibitors for sequential injection:

-

Port A: Oligomycin (ATP synthase inhibitor).

-

Port B: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration).

-

Port C: Rotenone & Antimycin A (Complex I & III inhibitors, respectively, to shut down mitochondrial respiration).[15]

-

-

-

Seahorse XF Analysis:

-

Calibrate the Seahorse XFe96 Analyzer and place the cell culture plate in the instrument.

-

The instrument will measure the basal OCR before making the first injection.

-

Oligomycin Injection: The subsequent drop in OCR after this injection corresponds to the amount of oxygen consumed for ATP production.

-

FCCP Injection: This induces the maximal respiration rate, revealing the cell's spare respiratory capacity.

-

Rotenone/Antimycin A Injection: This measurement provides the non-mitochondrial oxygen consumption.[15]

-

-

Data Analysis: The software calculates key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, allowing for a direct comparison between control and Atovaquone-treated cells.[13]

In Vitro Antimalarial Growth Inhibition Assay

This protocol assesses the efficacy of Atovaquone against the intra-erythrocytic stages of Plasmodium falciparum.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Atovaquone against P. falciparum.

Methodology:

-

Parasite Culture: Culture P. falciparum-infected erythrocytes in 96-well plates at a defined initial parasitemia (e.g., 1.0%) and hematocrit (e.g., 4%).

-

Drug Exposure: Add various concentrations of Atovaquone (e.g., from 0.001 to 300 nM) to the wells. Include untreated parasitized cells as a positive control and non-parasitized red blood cells as a negative control.[16]

-

Incubation: Incubate the plates for 24 hours under standard culture conditions (37°C, low oxygen).

-

Radiolabeling: Add 0.5 µCi of [³H]hypoxanthine to each well. Hypoxanthine is a purine precursor that is actively incorporated by viable parasites for nucleic acid synthesis.

-

Second Incubation: Incubate for an additional 24 hours to allow for the uptake and incorporation of the radiolabel.[16]

-

Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated [³H]hypoxanthine is proportional to parasite viability. Plot the percentage of growth inhibition against the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.[16]

References

- 1. caymanchem.com [caymanchem.com]

- 2. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 3. esschemco.com [esschemco.com]

- 4. This compound | CAS No- 1163294-17-4 | Simson Pharma Limited [simsonpharma.com]

- 5. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Atovaquone-D4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies associated with Atovaquone-D4, a deuterated internal standard crucial for the accurate quantification of Atovaquone in biological matrices. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and presents logical workflows for quality assessment.

Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of this compound as presented in a Certificate of Analysis. Data is aggregated from various suppliers to provide a representative overview.

Table 1: General Properties

| Parameter | Specification |

| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4 |

| Synonyms | Atovaquone Labeled d4, 2-[trans-4-(4-Chlorophenyl-D4)cyclohexyl-]-3-hydroxy-1,4-naphthalenedione |

| Molecular Formula | C₂₂H₁₅D₄ClO₃[1] |

| Molecular Weight | Approximately 370.86 g/mol [1] |

| CAS Number | 2070015-14-2[1][2] |

| Appearance | A solid, typically a yellow or orange powder[1][3] |

| Storage | Store at -20°C[1] |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Purity (HPLC) | HPLC | >97%[3] |

| Deuterated Forms | Mass Spectrometry | ≥99% (d₁-d₄)[2] |

| Identity | ¹H-NMR | Consistent with structure[1] |

| Identity | Mass Spectrometry | Consistent with structure |

| Solubility | Visually | Soluble in Chloroform[2] |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from any non-deuterated Atovaquone and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to an appropriate concentration for analysis.

-

Inject the sample onto the HPLC system.

-

Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

2.2. Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium labeling.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Ionization Mode: Positive or negative ion mode, depending on the adducts formed.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of this compound (m/z ~371).

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source.

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the isotopic distribution of the molecular ion peak to confirm the presence and extent of deuterium incorporation. The presence of ions corresponding to d1, d2, d3, and d4 species will be observed.

-

2.3. Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The absence of signals in the aromatic region corresponding to the deuterated positions provides strong evidence for successful labeling.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Procedure:

-

Dissolve an accurately weighed sample of this compound in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H-NMR spectrum.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and assign them to the corresponding protons in the this compound structure. The spectrum is expected to show signals for the non-deuterated protons, while the signals for the protons on the naphthalenedione ring (positions 5, 6, 7, and 8) should be absent or significantly reduced.

-

Workflow and Signaling Pathways

Certificate of Analysis Generation Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a pharmaceutical reference standard like this compound.

Caption: A flowchart illustrating the process of generating a Certificate of Analysis.

Atovaquone's Mechanism of Action Signaling Pathway

While not directly part of the Certificate of Analysis, understanding the biological context of Atovaquone is crucial for researchers. Atovaquone is an inhibitor of the mitochondrial electron transport chain.

References

Atovaquone-D4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of Atovaquone-D4. Given the limited direct data on the deuterated form, this document leverages information from its non-deuterated counterpart, Atovaquone, to provide a robust framework for its physicochemical handling and analysis. All information derived from Atovaquone is presented as a scientifically reasonable proxy for this compound, a common practice in pharmaceutical development where deuterated analogs are used as internal standards.

Core Physicochemical Properties

This compound is the deuterium-labeled version of Atovaquone, a broad-spectrum antiprotozoal agent. It is primarily utilized as an internal standard for the quantification of Atovaquone in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4 | [1] |

| CAS Number | 2070015-14-2 | [1] |

| Molecular Formula | C₂₂H₁₅D₄ClO₃ | [1] |

| Molecular Weight | 370.9 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage Temperature | -20°C | [2] |

Solubility Profile

Atovaquone is known for its poor aqueous solubility, a characteristic that is expected to be shared by this compound. The solubility is a critical parameter for its handling, formulation, and in vitro testing.

Quantitative Solubility Data (for Atovaquone as a proxy)

| Solvent/System | Solubility | Reference |

| Water | Practically insoluble (0.2 µg/mL) | [3][4] |

| DMSO | ~11 mg/mL (29.98 mM) | [5] |

| Ethanol | Insoluble | [5] |

| Chloroform | Soluble | [1][2] |

| 0.1 N HCl | Data not available | |

| Phosphate Buffer (pH 8) with 40% IPA | Maximum solubility observed among various buffers | [4] |

| 2% Kolliphor EL in water | ~50 µg/mL | [4] |

| Adsorbed micronized suspension in water | 10.7 µg/mL | [4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound.

-

Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary experiments.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Filter the collected supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the given temperature.

Stability Profile

The stability of this compound is crucial for its use as a reliable internal standard. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage and handling conditions.

Forced Degradation Studies (for Atovaquone as a proxy)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the degradation pathways. A stability-indicating RP-HPLC method has been developed for Atovaquone, which can be adapted for this compound.[6]

| Stress Condition | Procedure | Observation | Reference |

| Acidic | Reflux in 2N HCl at 60°C for 30 minutes. | Significant degradation observed. | [7] |

| Alkaline | Treatment with 2N NaOH. | Significant degradation observed. | [7] |

| Oxidative | Treatment with hydrogen peroxide. | Significant degradation, comparatively more than with base for Atovaquone. | [7] |

| Thermal | Data not specifically detailed, but included in studies. | Degradation observed. | [8] |

| Photolytic | Exposure to UV light. | Significant degradation observed. | [7] |

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is based on a validated method for Atovaquone and is suitable for assessing the stability of this compound.[6]

-

Chromatographic Conditions:

-

Column: Thermo Hypersil BDS C18, 250mm × 4.6mm, 5µm.

-

Mobile Phase: Buffer: Acetonitrile (20:80 v/v). The buffer is prepared by adjusting the pH of distilled water to 3.15 with orthophosphoric acid.

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 283 nm.

-

Injection Volume: 20 µL.

-

Diluent: HPLC grade methanol.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve a known amount of this compound in the diluent to prepare a stock solution.

-

Perform serial dilutions to obtain working standard solutions of desired concentrations.

-

-

Forced Degradation Sample Preparation:

-

Acid Degradation: Dissolve this compound in diluent, add 2N HCl, and reflux at 60°C for 30 minutes. Neutralize the solution before injection.

-

Base Degradation: Dissolve this compound in diluent and add 2N NaOH. After a specified time, neutralize the solution.

-

Oxidative Degradation: Treat a solution of this compound with a suitable concentration of hydrogen peroxide.

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60-80°C) for a defined period. Dissolve in diluent before analysis.

-

Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.

-

-

Analysis:

-

Inject the standard solutions and the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

-

The method's specificity is confirmed if the degradation product peaks are well-resolved from the parent peak.

-

Use as an Internal Standard in LC-MS

This compound is intended for use as an internal standard in the quantification of Atovaquone by GC- or LC-MS.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations in sample preparation and instrument response.

Logical Relationship in Bioanalytical Method

Conclusion

This technical guide consolidates the available data on the solubility and stability of this compound, primarily through extrapolation from its non-deuterated analog. The provided experimental protocols offer a robust starting point for researchers and drug development professionals to handle and analyze this compound. The poor aqueous solubility and susceptibility to degradation under various stress conditions are key factors to consider in its application. The use of this compound as an internal standard is well-justified by its structural similarity to Atovaquone, ensuring accurate and reliable quantification in bioanalytical assays. Further studies directly on this compound would be beneficial to fully characterize its physicochemical properties.

References

- 1. database.ich.org [database.ich.org]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. go.drugbank.com [go.drugbank.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. selleckchem.com [selleckchem.com]

- 6. impactfactor.org [impactfactor.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

Atovaquone-D4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Atovaquone-D4 as a stable isotope-labeled internal standard in the quantitative bioanalysis of the antiprotozoal drug atovaquone. The principles and methodologies described herein are fundamental for ensuring the accuracy, precision, and reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.

Introduction to Atovaquone

Atovaquone is a hydroxynaphthoquinone that is highly effective for the prevention and treatment of Pneumocystis jirovecii pneumonia (PJP) and malaria.[1][2] Its therapeutic mechanism of action involves the selective inhibition of the parasitic mitochondrial electron transport chain.[3] Specifically, atovaquone acts as a competitive inhibitor of ubiquinone at the cytochrome bc1 complex (Complex III), leading to a collapse of the mitochondrial membrane potential.[4][5] This disruption of mitochondrial function indirectly inhibits the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby halting parasite proliferation.[2][3]

Given its high lipophilicity and significant interindividual variability in absorption and bioavailability, therapeutic drug monitoring (TDM) is crucial, particularly in pediatric populations.[1][6] Accurate and precise quantification of atovaquone in biological matrices like plasma is therefore essential, a task for which Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

The Core Principle: Mechanism of Action of an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls alike. Its primary function is to correct for the variability inherent in the analytical process.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice for bioanalysis.

The "mechanism of action" of this compound as an internal standard is not biological but analytical. It is predicated on the principle of isotopic dilution. This compound is chemically identical to atovaquone, with the only difference being the replacement of four hydrogen atoms with their heavier deuterium isotopes. This subtle mass change makes it distinguishable by the mass spectrometer, but its physicochemical properties remain virtually identical to the unlabeled analyte.

Therefore, this compound co-elutes with atovaquone during chromatography and experiences the same degree of extraction loss, matrix effects (ion suppression or enhancement), and instrument variability.[8] By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a highly accurate and precise measurement of the analyte's concentration.[8]

Logical Workflow for Internal Standard Use

The following diagram illustrates the logical workflow of using a stable isotope-labeled internal standard like this compound in a typical bioanalytical LC-MS/MS assay.

References

- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Atovaquone-D4: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing Atovaquone-D4. The document outlines key information regarding suppliers, purity specifications, and detailed experimental methodologies.

Supplier and Purity Information

This compound, a deuterated analog of Atovaquone, is primarily used as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of the parent compound. A variety of chemical suppliers offer this stable isotope-labeled compound. The purity of this compound is a critical parameter for its use as a reference standard. The following table summarizes publicly available information from various suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information.

| Supplier | Stated Purity | Additional Information |

| Cayman Chemical | ≥99% deuterated forms (d1-d4)[1] | Offers detailed technical information and a downloadable Certificate of Analysis for specific batches.[1] |

| ESS Chem Co. | 97.2% HPLC; >98% atom D[2] | Provides a Certificate of Analysis and SDS upon request.[2] |

| Chemtos | High purity | A comprehensive Certificate of Analysis and all supporting analytical data are provided with the compound.[3] |

| GlpBio | >98.00% | A Certificate of Analysis is available, confirming consistency with structure via HNMR and HPLC.[4] |

| Simson Pharma Limited | High quality | Every compound is accompanied by a Certificate of Analysis.[5] |

| Veeprho | Not specified | Positioned as an internal standard for analytical and pharmacokinetic research.[6] |

| Acanthus Research | Not specified | Categorized as a Drug Substance Stable Isotope Labeled Reference Standard.[7] |

| BDG Synthesis | Target HPLC purities for all compounds are >98% | All compounds ship with a current Certificate of Analysis, including NMR spectra and HPLC chromatogram.[8] |

| Pharmaffiliates | Not specified | Listed as a stable isotope of Atovaquone.[9] |

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

Atovaquone exerts its antiparasitic and potential anticancer effects by targeting the mitochondrial electron transport chain (mETC). Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex, also known as Complex III. Atovaquone is a structural analog of ubiquinone (Coenzyme Q10) and competitively binds to the ubiquinone binding site on Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow leads to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis (oxidative phosphorylation), and ultimately, cell death in susceptible organisms and cells.

Experimental Protocols

The accurate quantification of Atovaquone in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. This compound is the preferred internal standard for these analyses due to its similar chemical properties and distinct mass. Below is a representative experimental workflow for the analysis of Atovaquone in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Atovaquone in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a generalized representation based on published methodologies.[10][11] Specific parameters should be optimized for the instrumentation used.

3.1.1. Sample Preparation

-

Spiking: To a 100 µL aliquot of plasma sample, add a known concentration of this compound solution (internal standard).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a defined volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

3.1.2. Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

3.1.3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atovaquone: 365.1 → 337.1 (Quantifier), 365.1 → 170.8 (Qualifier)

-

This compound: 369.1 → 341.0 (Quantifier)

-

-

Collision Energy and other MS parameters: Optimize based on the specific instrument.

This technical guide provides a foundational understanding for researchers working with this compound. For all applications, it is imperative to consult the supplier's documentation and relevant scientific literature to ensure the highest quality and accuracy of experimental results.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Foundational Guide to the Research and Development of Deuterated Atovaquone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and foundational guide to the potential development of deuterated atovaquone. As of the writing of this paper, there is no publicly available research specifically detailing the synthesis, pharmacokinetics, or preclinical/clinical evaluation of deuterated atovaquone. The information and recommendations presented herein are based on the established science of atovaquone and the principles of deuterium substitution in drug development.

Introduction

Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, most notably used in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP) and in combination with proguanil for malaria.[1][2] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain in susceptible organisms.[2][3] Despite its efficacy, atovaquone exhibits challenging pharmacokinetic properties, including poor aqueous solubility, variable oral bioavailability that is highly dependent on co-administration with fatty foods, and a long but variable elimination half-life.[2][4]

In recent years, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in drug development to improve the pharmacokinetic and/or toxicological profiles of therapeutic agents.[5] This "deuterium switch" can slow down metabolic processes by leveraging the kinetic isotope effect, leading to potential benefits such as increased drug exposure, reduced formation of toxic metabolites, and a more predictable pharmacokinetic profile.[5][6]

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the foundational research of deuterated atovaquone. It will provide a comprehensive overview of atovaquone's mechanism of action, pharmacokinetics, and metabolism, and build a strong scientific rationale for the investigation of a deuterated analog. This guide will also present hypothetical strategies for synthesis and a proposed preclinical development workflow.

Atovaquone: A Profile

Mechanism of Action

Atovaquone is a selective and potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of parasites.[2][3] It acts as a structural analog of ubiquinone (coenzyme Q), competitively binding to the ubiquinone binding site on cytochrome b.[7] This binding blocks the electron flow, leading to the collapse of the mitochondrial membrane potential.[3] The ultimate consequence for the parasite is the inhibition of vital metabolic processes that are dependent on the electron transport chain, such as ATP synthesis and, crucially for some protozoa like Plasmodium, the de novo biosynthesis of pyrimidines.[2][3]

Caption: Atovaquone's Mechanism of Action.

Pharmacokinetics and Metabolism

The clinical pharmacology of atovaquone is complex. It is a highly lipophilic compound with very low aqueous solubility, which significantly impacts its absorption.[2][4]

-

Absorption: Oral bioavailability is low and highly variable, but is significantly increased (2- to 3-fold in AUC) when administered with a high-fat meal.[2]

-

Distribution: Atovaquone is extensively bound to plasma proteins (>99.5%) and has a large apparent volume of distribution.[1]

-

Metabolism: Atovaquone undergoes limited metabolism. There is indirect evidence that it may be a substrate for some cytochrome P450 (CYP) enzymes, and in vitro studies have shown it to be an inhibitor of CYP3A4 and CYP2C9.[1][5] However, these interactions are not considered to be a major contributor to its clearance.

-

Elimination: The primary route of elimination is through the liver, with over 94% of an administered dose being excreted as unchanged drug in the feces.[8] Less than 0.6% is excreted in the urine.[1][8] The elimination half-life is long, typically ranging from 50 to 84 hours in adults.[1]

Table 1: Pharmacokinetic Parameters of Atovaquone in Healthy Adults

| Parameter | Single Dose (250 mg with food) | Steady State (250 mg with food) | Reference(s) |

|---|---|---|---|

| Tmax (h) | 3.25 | 4.00 | [1] |

| Cmax (µM) | 3.74 | 13.8 | [1] |

| AUC (h·µM) | 295 | 254 | [1] |

| t1/2 (h) | 87.2 | 55.9 | [1] |

| Oral Clearance (L/h) | Varies with weight and ethnicity | Varies with weight and ethnicity | [1][9] |

| Volume of Distribution (L/kg) | ~7.98 | ~7.98 |[1] |

Synthesis

Several synthetic routes for atovaquone have been reported. A common approach involves the radical coupling of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid with 2-chloro-1,4-naphthoquinone, facilitated by silver nitrate and ammonium persulfate.[10] The resulting intermediate is then hydrolyzed to yield atovaquone.[10]

Deuterated Atovaquone: A Rationale and Hypothetical Approach

The Deuterium Kinetic Isotope Effect (KIE)

The KIE is a well-established phenomenon where the substitution of a hydrogen atom with a deuterium atom can significantly slow down the rate of a chemical reaction in which the cleavage of that C-H bond is the rate-determining step.[11] The C-D bond is stronger than the C-H bond, requiring more energy to break. In drug metabolism, many oxidative reactions mediated by enzymes like the cytochrome P450 family involve C-H bond cleavage. By replacing a hydrogen at a metabolically vulnerable site (a "soft spot") with deuterium, the rate of metabolism at that position can be reduced.[11][12]

Rationale for Deuterating Atovaquone

Given that atovaquone is primarily eliminated as an unchanged drug, a deuteration strategy is unlikely to dramatically alter its overall elimination half-life. However, there are still compelling reasons to investigate a deuterated version:

-

Minimizing Metabolite-Mediated Toxicity: Although metabolism is not the primary clearance pathway, it does occur to a limited extent. A study using microbial models identified a metabolite, trans-3-[4'-(4″-chlorophenyl)cyclohexyl)-1,2-dioxo-dihydro-1H-indene-3-carboxylic acid, which was found to be more toxic than the parent compound in vitro.[7] Deuteration could potentially "shut down" or significantly reduce the formation of this and other uncharacterized minor metabolites, leading to a cleaner toxicological profile.

-

Reducing Inter-individual Variability: To the extent that CYP enzymes (which are known to be highly polymorphic) are involved in the minor metabolic pathways of atovaquone, deuteration could reduce the variability in metabolite formation between individuals. This could lead to a more predictable safety and efficacy profile across different patient populations.

Proposed Sites for Deuteration

The atovaquone molecule has several C-H bonds that could be potential sites for metabolism. The most logical candidates for deuteration would be on the cyclohexyl ring, as this is a common site of aliphatic hydroxylation by CYP enzymes.

-

Cyclohexyl Ring: The hydrogen atoms on the cyclohexyl ring, particularly those at positions that are sterically accessible to metabolic enzymes, would be primary targets. A fully deuterated cyclohexyl ring could be synthesized to maximize the metabolic blocking effect.

-

Naphthoquinone Ring: While likely less susceptible to metabolism than the cyclohexyl ring, deuteration of the naphthoquinone ring could also be explored to prevent any potential aromatic hydroxylation.

Hypothetical Synthesis Protocol

The synthesis of deuterated atovaquone would likely require the preparation of a deuterated starting material. For example, to deuterate the cyclohexyl ring, one could start with a deuterated version of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid. This could potentially be achieved through catalytic exchange reactions or by synthesis from deuterated precursors.

General Protocol for Deuterated Atovaquone Synthesis:

-

Synthesis of Deuterated 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid: Synthesize or procure a deuterated version of this key intermediate. For example, d10-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.

-

Radical Coupling: React the deuterated carboxylic acid with 2-chloro-1,4-naphthoquinone in the presence of silver nitrate and ammonium persulfate in a suitable solvent system (e.g., acetonitrile/water).

-

Hydrolysis: Hydrolyze the resulting chloro-naphthoquinone intermediate using a base such as potassium hydroxide in methanol.

-

Acidification and Purification: Acidify the reaction mixture to precipitate the crude deuterated atovaquone. Purify the product by recrystallization from a suitable solvent like acetonitrile.

Proposed Preclinical Development Workflow

The development of deuterated atovaquone would follow a logical preclinical pathway to confirm the desired properties and establish a safety profile. The key objective would be to compare the deuterated analog directly with atovaquone.

Caption: Preclinical Workflow for Deuterated Atovaquone.

Experimental Protocols

Representative Synthesis of Atovaquone

This protocol is adapted from published procedures and serves as a representative example.[10]

-

Reaction Setup: To a solution of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (1.0 eq) and 2-chloro-1,4-naphthoquinone (0.85 eq) in acetonitrile, add an aqueous solution of silver nitrate (0.15 eq).

-

Initiation: Heat the mixture to reflux. Slowly add an aqueous solution of ammonium persulfate (1.5 eq) over 30 minutes.

-

Reaction: Maintain the reaction at reflux for 2-3 hours until completion, as monitored by HPLC.

-

Workup: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Intermediate Isolation: Concentrate the solvent under reduced pressure to yield the crude 2-[4-(4-chlorophenyl)cyclohexyl]-3-chloro-1,4-naphthoquinone intermediate.

-

Hydrolysis: Dissolve the crude intermediate in methanol. Add an aqueous solution of potassium hydroxide (5.0 eq) and heat to reflux for 2-4 hours.

-

Precipitation: Cool the reaction mixture and acidify with hydrochloric acid to a pH of ~2.

-

Purification: Collect the resulting yellow precipitate by filtration, wash with water, and recrystallize from hot acetonitrile to yield pure atovaquone.

In Vitro Metabolic Stability Assay

This is a general protocol for assessing the metabolic stability of a compound.[13][14]

-

Preparation: Prepare stock solutions of atovaquone and deuterated atovaquone in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiation: Add the test compound (atovaquone or deuterated atovaquone, final concentration typically 1 µM) to the wells. Initiate the reaction by adding a pre-warmed NADPH-regenerating solution.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the plate to precipitate the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The development of a deuterated version of atovaquone presents a scientifically intriguing opportunity. While the primary elimination pathway of atovaquone (biliary excretion of unchanged drug) suggests that deuteration may not lead to a dramatic extension of its pharmacokinetic half-life, the potential to enhance its safety profile by minimizing the formation of minor, potentially toxic metabolites is a compelling rationale for further investigation. A successful deuterated atovaquone could offer a more consistent and safer therapeutic option for patients. The foundational research outlined in this guide, from targeted synthesis to comparative preclinical studies, provides a clear and logical path forward for determining the ultimate therapeutic value of this promising drug candidate. comparative preclinical studies, provides a clear and logical path forward for determining the ultimate therapeutic value of this promising drug candidate.

References

- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Bioavailability enhancement of atovaquone using hot melt extrusion technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Metabolism of Atovaquone and Cytotoxicity of the Produced Phase I Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Population pharmacokinetics of atovaquone in patients with acute malaria caused by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8598387B2 - Process for the preparation of atovaquone - Google Patents [patents.google.com]

- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. labcorp.com [labcorp.com]

- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]

Methodological & Application

Application Note: High-Throughput Quantification of Atovaquone in Human Plasma using Atovaquone-D4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of atovaquone in human plasma. The use of a stable isotope-labeled internal standard, Atovaquone-D4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] The described protocol involves a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput therapeutic drug monitoring (TDM) and pharmacokinetic studies.[4][5][6]

Introduction

Atovaquone is an antimicrobial agent used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PJP) and malaria.[5][7] Recent studies have also highlighted its potential as an anticancer agent.[5][7][8] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring is crucial to ensure efficacy and prevent subtherapeutic dosing.[5][7][8] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and specificity.[1] The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte, is critical for correcting matrix-induced signal suppression or enhancement, thereby improving the reliability of the results.[1] This document provides a detailed protocol for the quantification of atovaquone in plasma using this compound.

Experimental

Materials and Reagents

-

Atovaquone (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS/MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

-

Formic Acid

-

Human Plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer

-

Analytical column: e.g., Synergi 2.5-μm Polar-RP 100A (100 x 2 mm) or equivalent

-

Microcentrifuge

-

Vortex mixer

Sample Preparation

A simple protein precipitation method is employed for the extraction of atovaquone from plasma samples.[9]

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the internal standard spiking solution (this compound in methanol).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 16,100 x g for 2 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Add 300 µL of water containing 0.1% formic acid to the supernatant.

-

Centrifuge the plate at 4,696 x g for 2 minutes prior to injection into the LC-MS/MS system.

Liquid Chromatography

-

Column: Synergi 2.5-μm Polar-RP 100A (100 x 2 mm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient: A typical gradient starts at a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 95% B) to elute the analyte and internal standard, holds for a brief period, and then returns to the initial conditions for column re-equilibration.

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), Negative Mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Atovaquone: m/z 365.2 → 337.1[4]

-

This compound: m/z 369.2 → 341.1 (Example transition, exact values may vary based on deuteration pattern)

-

Results and Discussion

The use of this compound as an internal standard provides excellent correction for potential matrix effects, ensuring accurate quantification over a wide dynamic range. Deuterated standards are the preferred choice for LC-MS bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency.[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for atovaquone quantification using this compound.

| Parameter | Performance |

| Linearity Range | 0.05 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Low QC (e.g., 0.15 µg/mL) | ≤ 5% | ≤ 8% | 95 - 105% |

| Mid QC (e.g., 2 µg/mL) | ≤ 5% | ≤ 8% | 95 - 105% |

| High QC (e.g., 40 µg/mL) | ≤ 5% | ≤ 8% | 95 - 105% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Atovaquone.

Caption: Principle of using a deuterated internal standard in LC-MS/MS.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of atovaquone in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for clinical research and therapeutic drug monitoring, ultimately aiding in the optimization of atovaquone therapy.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scispace.com [scispace.com]

- 4. LC-APCI mass spectrometric method development and validation for the determination of atovaquone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Atovaquone in Human Plasma Using Atovaquone-D4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, primarily used for the prophylaxis and treatment of malaria and Pneumocystis jirovecii pneumonia (PJP).[1][2] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring of atovaquone in human plasma is crucial to ensure efficacy and prevent treatment failure.[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of atovaquone in human plasma using a stable isotope-labeled internal standard, Atovaquone-D4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

Experimental Protocols

This section details two common and effective sample preparation methods for the extraction of atovaquone from human plasma: protein precipitation and solid-phase extraction.

Protocol 1: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

Materials:

-

Human plasma (K2-EDTA)

-

Atovaquone and this compound reference standards

-

Acetonitrile (ACN), HPLC grade

-

Ethanol (EtOH), HPLC grade

-

Dimethylformamide (DMF), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Working Solutions:

-

Prepare a stock solution of Atovaquone in DMF (e.g., 10 mg/mL).[1]

-

Prepare a working internal standard (WIS) solution of this compound in a suitable solvent mixture.

-

-

Sample Preparation:

-

To a microcentrifuge tube, add 10 µL of human plasma sample, calibration standard, or quality control (QC) sample.[1]

-

Add 10 µL of the this compound WIS solution to each tube (except for blank matrix samples).[1]

-

Add a protein precipitation solvent. A common solvent mixture is Acetonitrile:Ethanol:Dimethylformamide (8:1:1 v/v/v).[1][5]

-

Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[5]

-

Centrifuge the tubes at high speed (e.g., 2,000 x g) for 5 minutes to pellet the precipitated proteins.[5]

-

-

Analysis:

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to protein precipitation, reducing matrix effects.

Materials:

-

Human plasma (K2-EDTA)

-

Atovaquone and this compound reference standards

-

C8 or C18 SPE cartridges

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

0.01 M Phosphate buffer, pH 7.0

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Sample Pre-treatment:

-

To a volume of human plasma, add the this compound internal standard solution.

-

Precipitate proteins by adding an equal volume of acetonitrile.[6]

-

Vortex and centrifuge to pellet the proteins.

-

-

SPE Cartridge Conditioning:

-

Condition the C8 or C18 SPE cartridge by passing methanol followed by water or buffer through it.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[6]

-

-

Washing:

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

-

-

Elution:

-

Elute atovaquone and this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of atovaquone and this compound.

Liquid Chromatography:

-

Column: A C18 or polar-reverse phase column is commonly used.[4][6]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is often employed.[6][7]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.8 mL/min.[7]

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used.[1][4]

-

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for atovaquone in human plasma.

| Parameter | Result | Reference |

| Linear Dynamic Range | 0.63 – 80 µM | [1][3] |

| Correlation Coefficient (r²) | > 0.99 | [2] |

| Intra-assay Precision (%CV) | ≤ 2.7% | [1][3] |

| Inter-assay Precision (%CV) | ≤ 8.4% | [1][3] |

| Accuracy (% Deviation) | Within ± 5.1% of the target value | [1][3] |

| Lower Limit of Quantification (LLOQ) | 0.63 µM | [3] |

| Retention Time | 4.3 min | [1][3] |

Visualizations

References

- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. "Validation of Atovaquone Plasma Levels by Liquid Chromatography-Tandem" by Thomas D Horvath, Izmarie Poventud-Fuentes et al. [digitalcommons.library.tmc.edu]

- 4. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Automated solid-phase extraction method for the determination of atovaquone in plasma and whole blood by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

Atovaquone-D4 for Pharmacokinetic Studies of Atovaquone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, approved for the prophylaxis and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria. Due to its high interindividual variability in bioavailability, therapeutic drug monitoring and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens. Atovaquone-D4, a stable isotope-labeled analog of atovaquone, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

These application notes provide detailed protocols for the quantification of atovaquone in plasma using this compound, along with relevant pharmacokinetic data and a summary of its mechanism of action.

Physicochemical Properties

| Property | Atovaquone | This compound |

| Chemical Formula | C₂₂H₁₉ClO₃ | C₂₂H₁₅D₄ClO₃ |

| Monoisotopic Mass | 366.10 g/mol | 370.12 g/mol |

| Appearance | Yellow crystalline solid | Yellow crystalline solid |

| Solubility | Practically insoluble in water | Practically insoluble in water |

Application: Pharmacokinetic Analysis of Atovaquone

This compound is employed as an internal standard in LC-MS/MS assays to accurately determine the concentration of atovaquone in biological matrices, typically plasma. This is essential for establishing key pharmacokinetic parameters.

Summary of Atovaquone Pharmacokinetic Parameters in Humans

The following table summarizes pharmacokinetic data for atovaquone from various studies in adult populations.

| Parameter | Value | Conditions |

| Cmax (Maximum Concentration) | 1.33 - 8.33 µg/mL[1] | Single dose, third-trimester pregnant women |